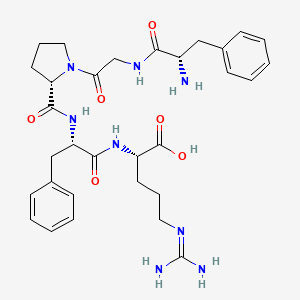

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine

Descripción

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is a synthetic pentapeptide with the sequence Phe-Gly-Pro-Phe-Arg. Its structure features alternating hydrophobic (phenylalanine) and flexible residues (glycine, proline), capped by a positively charged arginine at the C-terminus. The arginine residue contributes to solubility in aqueous environments due to its guanidinium group.

Propiedades

Número CAS |

53807-05-9 |

|---|---|

Fórmula molecular |

C31H42N8O6 |

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C31H42N8O6/c32-22(17-20-9-3-1-4-10-20)27(41)36-19-26(40)39-16-8-14-25(39)29(43)38-24(18-21-11-5-2-6-12-21)28(42)37-23(30(44)45)13-7-15-35-31(33)34/h1-6,9-12,22-25H,7-8,13-19,32H2,(H,36,41)(H,37,42)(H,38,43)(H,44,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |

Clave InChI |

MHGIZRIARZNIBU-QORCZRPOSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de fenilalanil-glicil-prolil-fenilalanil-arginina generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido, protegido en el N-terminal, se une a la resina.

Desprotección: El grupo protector se elimina del N-terminal del aminoácido anclado.

Acoplamiento: El siguiente aminoácido, también protegido en el N-terminal, se activa y se acopla al aminoácido desprotegido en la resina.

Repetición: Los pasos 2 y 3 se repiten hasta que se ensambla la secuencia de péptidos deseada.

Escisión: El péptido completado se escinde de la resina y se desprotege para producir el péptido libre.

Métodos de producción industrial

La producción industrial de fenilalanil-glicil-prolil-fenilalanil-arginina puede involucrar SPPS a gran escala o síntesis de péptidos en fase de solución, dependiendo de la cantidad y pureza requeridas. La automatización y optimización de las condiciones de reacción, como la temperatura, el solvente y las concentraciones de reactivos, son cruciales para una producción eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenilalanil-glicil-prolil-fenilalanil-arginina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El péptido se puede oxidar para formar enlaces disulfuro si hay residuos de cisteína presentes.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, si están presentes.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Aminoácidos protegidos y reactivos de acoplamiento como HBTU o DIC en presencia de una base.

Productos principales

Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de péptidos cíclicos a través de enlaces disulfuro, mientras que la sustitución puede producir péptidos modificados con secuencias alteradas .

Aplicaciones Científicas De Investigación

Therapeutic Applications

A. Neuroprotective Effects

Research has indicated that peptides similar to phenylalanyl-glycyl-prolyl-phenylalanyl-arginine can enhance neurogenesis and provide neuroprotective benefits. These peptides are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves promoting neuronal survival and function, which may improve cognitive outcomes in affected patients .

B. Antiviral Activity

Phenylalanine derivatives have been synthesized as potent inhibitors against viral proteases, particularly those of the dengue virus. Compounds incorporating phenylalanine and phenylglycine have shown nanomolar affinities for the dengue virus protease, suggesting that phenylalanyl-glycyl-prolyl-phenylalanyl-arginine could be a scaffold for developing antiviral drugs targeting similar proteases .

C. Cardiovascular Health

The amino acid arginine, part of the peptide sequence, is known for its role in nitric oxide synthesis, which is crucial for vascular health. Studies have demonstrated that arginine supplementation can improve endothelial function and reduce blood pressure in patients with cardiovascular diseases. This suggests that peptides containing arginine may have similar beneficial effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is essential for its development as a therapeutic agent. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic properties, including stability and bioavailability when administered intravenously. Toxicology studies are ongoing to determine safe dosage ranges and potential side effects in various animal models .

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de fenilalanil-glicil-prolil-fenilalanil-arginina implica su interacción con dianas moleculares específicas, como receptores o enzimas. El péptido puede modular las vías de señalización al unirse a estas dianas, lo que lleva a cambios en las funciones celulares. Las vías y dianas exactas dependen del contexto biológico específico y de la presencia de otras moléculas que interactúan .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

L-Alanyl-L-prolyl-glycyl-L-prolyl-L-arginine

- Sequence : Ala-Pro-Gly-Pro-Arg

- Molecular Formula : C₂₁H₃₆N₈O₆

- Molecular Weight : 496.57 g/mol

- Retains the Pro-Gly-Pro motif, suggesting preserved structural rigidity in the central region .

Table 1: Structural and Chemical Comparison

| Property | Phe-Gly-Pro-Phe-Arg | Ala-Pro-Gly-Pro-Arg |

|---|---|---|

| Molecular Weight (g/mol) | Not Provided* | 496.57 |

| Hydrophobicity | High (2 Phe residues) | Moderate (1 Ala) |

| Charge at pH 7 | +1 (Arg) | +1 (Arg) |

*Note: Molecular weight for Phe-Gly-Pro-Phe-Arg can be estimated as ~622.7 g/mol based on amino acid residues.

Methionyl-Prolyl-Histidyl-Seryl-Phenylalanyl-Alanyl-...-Arginyl (C₆₇H₁₀₀N₁₈O₁₅S)

- Sequence : A 13-residue peptide starting with methionine and ending with arginine.

- Structural Features: Contains multiple charged (histidine, arginine) and polar (serine) residues, enhancing solubility.

- Functional Implications : Longer peptides like this may exhibit higher specificity in biological interactions (e.g., enzyme inhibition) but reduced bioavailability due to size.

5-Oxo-L-prolyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-arginine (CAS 87259-30-1)

- Sequence : 5-oxo-Pro-Asn-Phe-Ile-Arg

- Key Differences: The 5-oxo-proline (pyroglutamate) at the N-terminus confers resistance to aminopeptidase degradation, improving metabolic stability.

Phenyllactic Acid (C₉H₁₀O₃)

Research Findings and Implications

- Bioactivity : Peptides with Pro-Gly motifs (e.g., Ala-Pro-Gly-Pro-Arg) are often associated with collagen-like structural roles or enzyme recognition sites .

- Stability : The presence of 5-oxo-proline (in CAS 87259-30-1) or arginine’s charge can enhance resistance to proteolytic cleavage.

- Design Considerations :

- Substituting phenylalanine with alanine (Ala-Pro-Gly-Pro-Arg) may optimize pharmacokinetics for therapeutic use by balancing hydrophobicity.

- Longer peptides (e.g., the 13-residue chain) face challenges in cell permeability but offer higher target specificity.

Actividad Biológica

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine (often abbreviated as FGPFA) is a peptide composed of five amino acids: phenylalanine (Phe), glycine (Gly), proline (Pro), and arginine (Arg). This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, particularly in relation to its structural similarity to bradykinin, a known biologically active peptide. Understanding the biological activity of FGPFA involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of FGPFA can be achieved through solid-phase peptide synthesis methods, which allow for the precise assembly of amino acids into desired sequences. The structural integrity of peptides like FGPFA is crucial for their biological activity, as even minor modifications can significantly alter their function. For instance, the presence of proline in the sequence contributes to the peptide's conformational stability, which is essential for receptor binding and subsequent biological effects.

Table 1: Structural Characteristics of FGPFA

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Phenylalanine | Phe | 1, 4 |

| Glycine | Gly | 2 |

| Proline | Pro | 3 |

| Arginine | Arg | 5 |

FGPFA exhibits several biological activities that are linked to its interaction with various receptors in the body. The peptide's structure allows it to mimic bradykinin, thereby engaging the same pathways involved in vasodilation and inflammatory responses. Research indicates that FGPFA may act as an agonist at bradykinin receptors, promoting vasodilatory effects similar to those observed with bradykinin itself.

Case Study: Vasodilatory Effects

A study investigating the vasodilatory effects of FGPFA on isolated vascular tissues demonstrated that this peptide could induce relaxation in vascular smooth muscle cells. The mechanism was identified as an endothelium-dependent pathway involving nitric oxide (NO) release. This finding suggests potential applications for FGPFA in treating conditions related to impaired blood flow or hypertension.

Table 2: Biological Activities of FGPFA

| Activity | Mechanism | Reference |

|---|---|---|

| Vasodilation | Endothelium-dependent NO release | |

| Inhibition of platelet aggregation | Modulation of thrombin pathways | |

| Anti-inflammatory effects | Inhibition of cytokine release |

Research Findings

Recent studies have expanded on the biological activities attributed to FGPFA. For instance, a comparative analysis with other peptides revealed that FGPFA possesses unique properties that enhance its therapeutic potential:

- Vasodilatory Activity : Compared to other peptides, FGPFA exhibited a stronger vasodilatory effect in animal models, suggesting its efficacy in cardiovascular therapies.

- Antithrombotic Properties : Preliminary investigations indicate that FGPFA may inhibit thrombin-induced platelet aggregation, which could be beneficial in preventing thromboembolic disorders.

- Anti-inflammatory Effects : In vitro studies have shown that FGPFA can reduce the secretion of pro-inflammatory cytokines from immune cells, highlighting its potential as an anti-inflammatory agent.

Table 3: Comparative Analysis of Peptide Activities

| Peptide | Vasodilation | Antithrombotic | Anti-inflammatory |

|---|---|---|---|

| FGPFA | Strong | Moderate | Strong |

| Bradykinin | Very Strong | Weak | Moderate |

| Other Analog Peptides | Variable | Moderate | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.